molecular formula C9H6ClFN2O B1426185 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine CAS No. 915977-11-6

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Cat. No. B1426185
M. Wt: 212.61 g/mol
InChI Key: TWUWTFJSKUQHIQ-UHFFFAOYSA-N
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Description

“8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular formula of this compound is C9H6ClFN2O, with an average mass of 212.608 Da .


Molecular Structure Analysis

The molecular structure of “8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Specific structural details for this compound are not available in the retrieved papers.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
    • The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
  • Scientific Field: Organic Chemistry

    • Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
    • This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
    • The outcomes of these reactions are N-alkylsubstituted 1,5-naphthyridines .
  • Scientific Field: Biological Activities

    • 1,5-Naphthyridines have a wide variety of biological activities . For example, they have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
    • The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
  • Scientific Field: Metal Complexes Formation

    • 1,5-Naphthyridines can be used as a ligand for metal complexes formation .
    • The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes obtained from these procedures are the creation of various metal complexes .
  • Scientific Field: Antiparasitic Activity

    • Some 1,5-Naphthyridines have shown antiparasitic activity . For example, the compound 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl) methylene)aminophenyl)-amino-benzo[b][1,5]naphthyridine 187n produced the highest activity against Nippostrongylus brazilliensis, with 80.3% deparasitization .
    • The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
  • Scientific Field: Synthetic Organic Chemistry

    • Fused 1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry .
    • They play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .
    • The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .

properties

IUPAC Name

8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUWTFJSKUQHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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